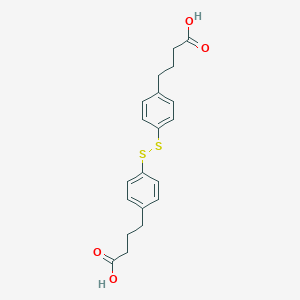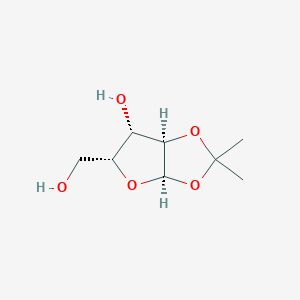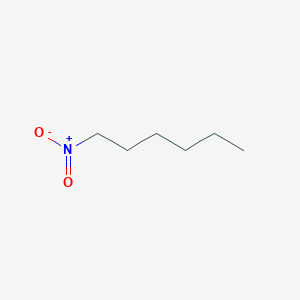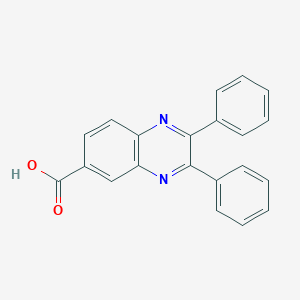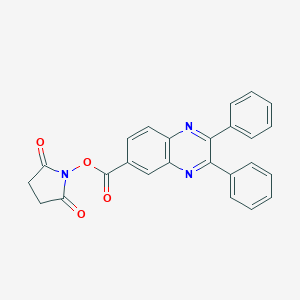![molecular formula C17H16N2O4 B015034 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid CAS No. 1219200-12-0](/img/structure/B15034.png)
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[(4-benzoylbenzoyl)amino]propanoic acid represents a compound of significant interest in the field of organic chemistry, particularly due to its role in synthesizing heterocyclic compounds and its utility in various chemical reactions and analyses.
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials such as 3-(4-phenyl) benzoyl propionic acid to produce a variety of heterocyclic compounds including furanones, pyrrolinones, and quinazolinones. This process highlights the versatility of benzoyl propionic acid derivatives in synthesizing complex structures (Soliman, Bakeer, & Attia, 2010).
Molecular Structure Analysis
Co-crystallization studies and characterization, including spectroscopy and single-crystal XRD, play a crucial role in understanding the molecular structure of compounds related to 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid, enabling a deeper insight into their molecular interactions and reactivity (Odame, Hosten, Betz, Lobb, & Tshentu, 2018).
Chemical Reactions and Properties
The compound and its derivatives demonstrate varied reactivity towards nucleophiles, which is instrumental in synthesizing a wide range of heterocyclic compounds. Their behavior in different chemical reactions underscores the complexity and richness of organic synthesis strategies (Soliman, Bakeer, & Attia, 2010).
科学的研究の応用
Polymer Modification and Biomedical Applications
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications such as antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
3-(4-Phenyl) benzoyl propionic acid served as the starting material for synthesizing various heterocyclic compounds, including furanones and pyrrolinones. These synthesized compounds have been explored for their reactivity with different nucleophiles, indicating a broad range of potential applications in chemical synthesis and drug development (Soliman, Bakeer, & Attia La., 2010).
Development of PPARγ Agonists
A study on the synthesis of GW710936X, aimed at developing potent PPARγ agonists, utilized [(2 S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid] from N-Cbz-L-tyrosine methyl ester. This work underscores the compound's relevance in pharmaceutical research, particularly in the context of treating conditions like diabetes and inflammation (Reynolds & Hermitage, 2001).
Crystal Structure Characterization
The characterization of some amino acid derivatives of benzoyl isothiocyanate, including 2-[(benzoylcarbamothioyl)amino]propanoic acid, involved crystal structure analysis and theoretical predictions of reactivity. Such studies are crucial for understanding the chemical and physical properties of novel compounds, potentially leading to new applications in material science and molecular design (Odame et al., 2015).
Antioxidant and Anti-inflammatory Activities
A series of conjugates of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea were synthesized, including 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid. These molecules exhibited good antioxidant properties and anti-inflammatory activity, highlighting their potential in therapeutic applications (Sahoo, Subudhi, & Swain, 2011).
特性
IUPAC Name |
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKDNVTFDXBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

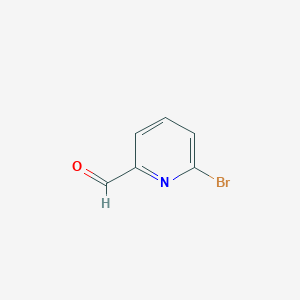
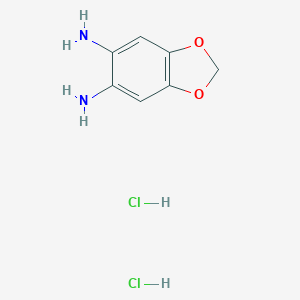
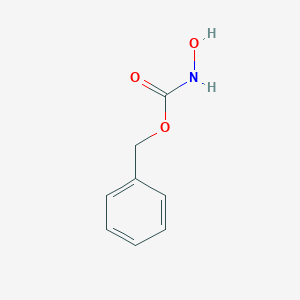
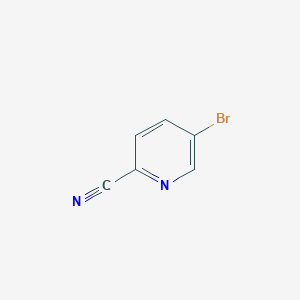
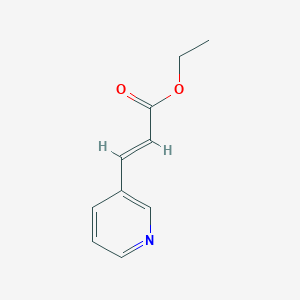
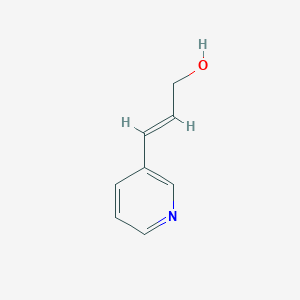
![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)
